3-Amino-2,4,6-triiodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-amino-2,4,6-triiodobenzoic acid and related compounds involves complex chemical processes. Studies on aminobenzoic acids, particularly those involving fenamates with transition, post-transition, and rare earth metals, reveal significant interest in the synthesis methods of these complexes. The synthesis processes are characterized by their binary and ternary complexes involving oxygen-, nitrogen-, and phosphorus-donor coligands. These methods are crucial for understanding the synthetic pathways and the physicochemical properties of the synthesized compounds (Kalembkiewicz, Kosińska, & Zapała, 2017).
Scientific Research Applications
Biosynthesis of Antibiotics : 3-Amino-5-hydroxybenzoic acid, a structurally related compound, is a direct precursor in the biosynthesis of ansamycins, which are used in the development of new antibiotics (Ghisalba & Nüesch, 1981).
Chemical Synthesis and Crystal Structure : Studies have explored the synthesis and crystal structures of compounds similar to 3-Amino-2,4,6-triiodobenzoic acid. For instance, the crystal structure of a compound involving 2-amino-4,6-dimethylpyrimidin-1-ium 2,3,5-triiodobenzoate reveals specific molecular motifs (Malathy & Muthiah, 2011).
Organic Synthesis : The bromination of m-aminobenzoic acid, a process similar to the synthesis of 3-Amino-2,4,6-triiodobenzoic acid, has been studied for producing derivatives like 2,4,6-tribromobenzoic acid (Robison & Robison, 2003).
Antipyretic and Anti-inflammatory Activities : Novel compounds with structures similar to 3-Amino-2,4,6-triiodobenzoic acid have shown promising antipyretic and anti-inflammatory activities (Ghorab, Ismail & Abdala, 2010).
Antitumor Activity : A study on 2,3,5-triiodobenzoic acid (TIBA) found that it induces cell death in tumor cells through the generation of reactive oxygen species, suggesting potential use in cancer therapy (Silva de Abreu & Fernandes, 2021).
Agricultural Applications : TIBA has been shown to effectively increase floral development in photoinduced soybean plants (Greer & Anderson, 1965).
Chemotherapeutic Potential : Intracellular TIBA shows promise as a chemotherapeutic agent rather than just a contrast agent for X-ray procedures (Sturzu et al., 2009).
Metabolic Studies : The synthesis and metabolism of TIBA in rats have been studied, revealing several metabolites and a half-life of 4.5 days (Ice, Breckinridge & Christian, 1966).
Safety and Hazards
Mechanism of Action
Target of Action
It has been found to bind with a waldenström macroglobulin , indicating potential interactions with proteins or enzymes in the body.
Mode of Action
It’s known to bind with a Waldenström macroglobulin, suggesting it may interact with this protein to exert its effects
Biochemical Pathways
Its use in the preparation of polymeric hydrogel-based particles used in vascular embolization suggests it may play a role in the regulation of blood flow and vascular health.
Result of Action
Its use in vascular embolization suggests it may have effects on blood vessels and circulatory health.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound should be protected from exposure to light and stored in the dark , indicating that light exposure may affect its stability.
properties
IUPAC Name |
3-amino-2,4,6-triiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFFHSJUJDRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67031-56-5 (mono-hydrochloride salt) | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60185120 | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,4,6-triiodobenzoic acid | |
CAS RN |
3119-15-1 | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3119-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3119-15-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-2,4,6-TRIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99H77D8MTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-amino-2,4,6-triiodobenzoic acid in medical imaging?
A: 3-Amino-2,4,6-triiodobenzoic acid serves as a key component in several radiographic contrast media, including Cholografin. [] This compound, when administered intravenously, allows for the visualization of the common bile duct through X-ray imaging. [] This application highlights its importance in diagnosing biliary tract conditions.
Q2: How does 3-amino-2,4,6-triiodobenzoic acid interact with proteins within the body?
A: Research indicates that 3-amino-2,4,6-triiodobenzoic acid can bind to proteins like ligandin (Y protein). [] Ligandin, a glutathione transferase found in the liver, kidney, and gut, plays a role in detoxification processes. [] This binding interaction with 3-amino-2,4,6-triiodobenzoic acid has been shown to inhibit ligandin's enzyme activity, potentially impacting the body's detoxification mechanisms. []
Q3: Are there instances of specific antibody recognition for 3-amino-2,4,6-triiodobenzoic acid?
A: Yes, a Waldenström macroglobulin (IgM) exhibiting antibody-like activity towards 3-amino-2,4,6-triiodobenzoic acid has been identified. [, ] This IgM demonstrates a unique interaction with the compound, suggesting a specific binding event. [] Further research into this interaction could provide valuable insights into antibody recognition mechanisms and potential therapeutic applications.
Q4: Can 3-amino-2,4,6-triiodobenzoic acid be broken down by biological processes?
A: Studies using the fungus Trametes versicolor have shown that it can transform 3-amino-2,4,6-triiodobenzoic acid. [] This transformation involves a series of reductive deiodination steps, leading to the formation of metabolites with fewer iodine atoms. [] This finding challenges the previous notion that iodinated X-ray contrast agents are non-degradable and opens avenues for exploring biodegradation pathways of such compounds.
Q5: What is the structural conformation of an IgM that binds to 3-amino-2,4,6-triiodobenzoic acid?
A: Small-angle X-ray scattering studies have revealed that a Waldenström IgM with binding affinity for 3-amino-2,4,6-triiodobenzoic acid adopts a flat, star-shaped conformation. [] This IgM exhibits a radius of gyration of 12.1 nm, a maximum distance of 35 nm, and a volume of 1900 nm3. [] This structural information provides insights into the overall shape and dimensions of the antibody, which is crucial for understanding its binding properties and potential interactions with antigens like 3-amino-2,4,6-triiodobenzoic acid.
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